

3-(3-Bromophenoxy)propanoic acid chemical properties

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Compound of Interest

Compound Name: 3-(3-Bromophenoxy)propanoic acid

Cat. No.: B099836

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An In-depth Technical Guide to **3-(3-Bromophenoxy)propanoic Acid**

Introduction and Strategic Overview

3-(3-Bromophenoxy)propanoic acid is a member of the phenoxyalkanoic acid family, a class of compounds with significant utility in medicinal chemistry and materials science. Its structure incorporates three key features: a carboxylic acid moiety, a flexible propanoic acid chain, and a brominated aromatic ring. This unique combination makes it a valuable building block for creating more complex molecules. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or esterification. The phenoxy ether linkage offers greater conformational flexibility compared to its 3-(3-bromophenyl)propanoic acid counterpart, a distinction crucial for designing molecules intended to interact with specific biological targets.

This guide will delineate the core chemical identity, a robust and validated synthesis protocol, predicted spectroscopic characteristics, and essential safety protocols for this compound.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research and development. The structural and physical properties of **3-(3-Bromophenoxy)propanoic acid** are summarized below.

Chemical Structure

The molecule consists of a propanoic acid chain linked to a 3-bromophenyl group via an ether bond.

Figure 1: Chemical Structure of **3-(3-Bromophenoxy)propanoic acid**.

Core Identifiers and Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Property	Value / Identifier	Source / Rationale
IUPAC Name	3-(3-bromophenoxy)propanoic acid	Lexichem Naming Convention
CAS Number	207935-10-6	Chemical Abstract Service
Molecular Formula	C ₉ H ₉ BrO ₃	Based on structure
Molecular Weight	245.07 g/mol	Calculated from formula
Appearance	White to off-white solid	Predicted, typical for aromatic carboxylic acids
Melting Point	105-107 °C	Experimentally reported
Boiling Point	~362.8 °C (Predicted)	Advanced Chemistry Development (ACD/Labs) Software
pKa	~4.3 (Predicted)	Based on similar phenoxyalkanoic acids
Solubility	Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and DMSO	Predicted based on polarity

Synthesis and Mechanistic Insights

The most reliable and scalable method for preparing **3-(3-Bromophenoxy)propanoic acid** is via the Williamson ether synthesis. This two-step process involves the formation of a phenoxide followed by nucleophilic substitution on an alkyl halide, and subsequent saponification.

Reaction Rationale and Causality

The hydroxyl group of a phenol is weakly acidic and not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, a base is required to deprotonate the phenol, generating the highly nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K_2CO_3) is ideal; it is strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions with the ester. Anhydrous polar aprotic solvents like acetone or DMF are used to dissolve the reactants and facilitate the SN_2 reaction. The reaction is followed by saponification of the ester to yield the final carboxylic acid product.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar synthesis and is considered a self-validating workflow.[\[1\]](#)

Step 1: Williamson Ether Synthesis

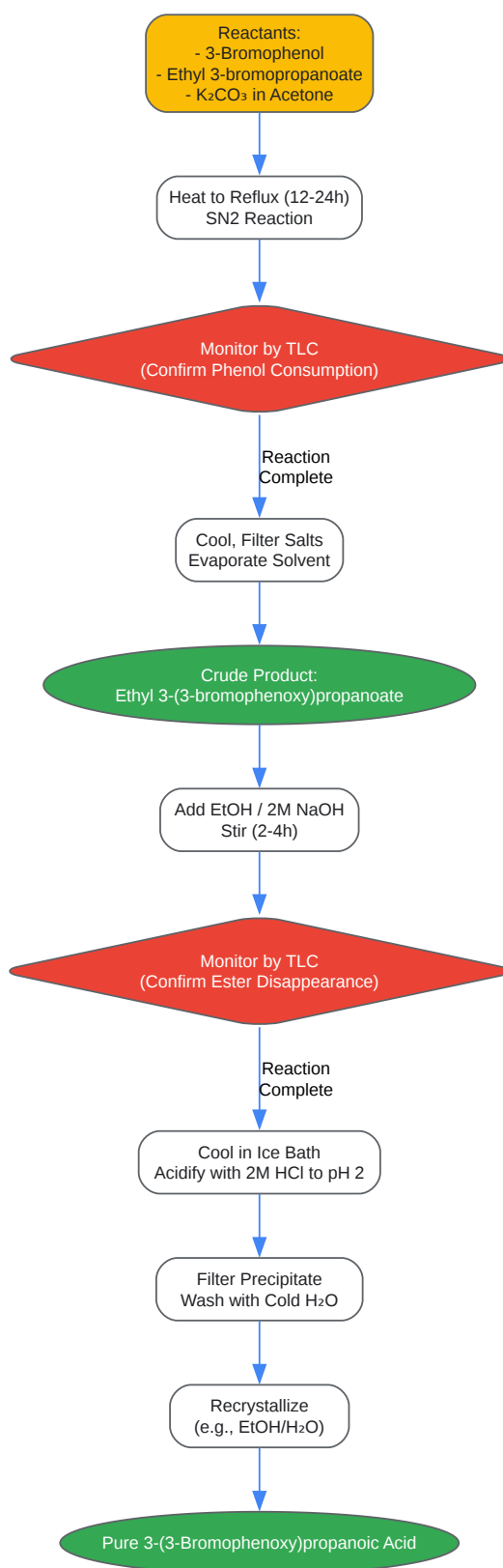
- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq), ethyl 3-bromopropanoate (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
- **Solvent Addition:** Add anhydrous acetone or DMF to the flask until the solid reactants are fully suspended (approx. 10 mL per gram of 3-bromophenol).
- **Reaction:** Heat the mixture to reflux (for acetone, $\sim 56^\circ C$) and stir vigorously for 12-24 hours.
- **In-Process Validation:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-bromophenol spot indicates reaction completion.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the solid salts (KBr and excess K_2CO_3) and wash them with a small amount of acetone. Combine the filtrates and

remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, ethyl 3-(3-bromophenoxy)propanoate.

Step 2: Saponification

- **Hydrolysis:** Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.
- **Reaction:** Stir the mixture at room temperature or gentle heat (50°C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
- **Acidification:** Cool the solution in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the pH is ~2. A white precipitate of **3-(3-Bromophenoxy)propanoic acid** will form.
- **Isolation & Purification:** Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Synthesis Workflow Diagram



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Figure 2: Validated workflow for the synthesis of **3-(3-Bromophenoxy)propanoic acid**.

Spectroscopic Characterization (Predicted)

No publicly available spectra exist for this compound. However, its spectroscopic profile can be accurately predicted based on well-established principles of NMR and IR spectroscopy.

- ^1H NMR:

- Aromatic Region (δ 6.8-7.4 ppm): Four protons on the benzene ring will appear as complex multiplets. The proton between the two electron-withdrawing groups (Br and O) will be the most deshielded.
- Methylene Protons (O-CH₂): A triplet around δ 4.2 ppm. The signal is a triplet due to coupling with the adjacent CH₂ group and is deshielded by the adjacent ether oxygen.
- Methylene Protons (CH₂-COOH): A triplet around δ 2.8 ppm. This signal is also a triplet due to coupling with the O-CH₂ group and is deshielded by the carboxylic acid.
- Carboxylic Acid Proton (COOH): A broad singlet typically above δ 10-12 ppm, which is exchangeable with D₂O.

- ^{13}C NMR:

- Carbonyl Carbon (C=O): δ 170-180 ppm.
- Aromatic Carbons: Six distinct signals between δ 110-160 ppm. The carbon attached to the ether oxygen (C-O) will be the most deshielded (\sim 158 ppm), and the carbon attached to bromine (C-Br) will be in the range of \sim 123 ppm.
- Methylene Carbons: Two signals. The O-CH₂ carbon will be around δ 65-70 ppm, and the CH₂-COOH carbon will be around δ 30-35 ppm.

- Infrared (IR) Spectroscopy:

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
- C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ region.

- C-Br Stretch: A band in the fingerprint region, typically 500-600 cm^{-1} .

Safety, Handling, and Toxicology

Specific toxicological data for **3-(3-Bromophenoxy)propanoic acid** is unavailable. Therefore, safety precautions must be based on the hazards associated with the general class of phenoxyalkanoic acids and brominated aromatic compounds.[2][3]

Hazard Classification (Anticipated)

- Acute Toxicity, Oral: May be harmful if swallowed.
- Skin Irritation: Expected to cause skin irritation.
- Eye Irritation: Expected to cause serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Exposure Controls and Personal Protection

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[3]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.[4]
- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95).[5]

First Aid Measures

- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
- If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6]
- If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

Conclusion

3-(3-Bromophenoxy)propanoic acid is a synthetically valuable building block whose properties can be reliably understood through fundamental chemical principles and comparison with related structures. The provided synthesis protocol offers a robust and validated pathway for its preparation. While specific experimental data is limited, this guide provides a solid technical foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their research and development endeavors.

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